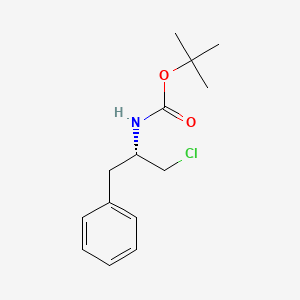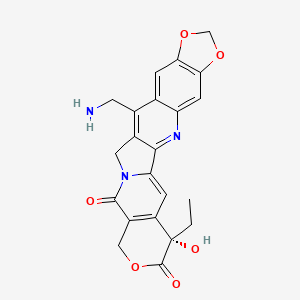
1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a 3,4,5-trimethoxybenzoyl group attached to an indole ring, with an aldehyde functional group at the 3-position of the indole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde typically involves the acylation of indole derivatives with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like carbonic anhydrase and disrupt signaling pathways such as the Wnt/β-catenin pathway. These interactions can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A simpler aldehyde derivative with similar methoxy substitutions.
1-(3,4,5-Trimethoxybenzoyl)-1H-pyrrole: Another indole derivative with a similar benzoyl group but different core structure.
Uniqueness
1-(3,4,5-Trimethoxybenzoyl)-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound for research and potential therapeutic applications .
Propriétés
| 141123-48-0 | |
Formule moléculaire |
C19H17NO5 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
1-(3,4,5-trimethoxybenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C19H17NO5/c1-23-16-8-12(9-17(24-2)18(16)25-3)19(22)20-10-13(11-21)14-6-4-5-7-15(14)20/h4-11H,1-3H3 |
Clé InChI |
OZWPUMSCKYGWIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C=C(C3=CC=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)



![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)

![(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827004.png)




![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)
![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)

